molecular formula C9H10BrNO B1587405 4-bromo-N-ethylbenzamide CAS No. 41882-25-1

4-bromo-N-ethylbenzamide

Cat. No. B1587405
CAS RN: 41882-25-1
M. Wt: 228.09 g/mol
InChI Key: JXFKDGIMTQHLIT-UHFFFAOYSA-N
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Description

4-bromo-N-ethylbenzamide is a chemical compound with the CAS Number: 41882-25-1 . It has a molecular weight of 228.09 and its molecular formula is C9H10BrNO .


Molecular Structure Analysis

The InChI code for 4-bromo-N-ethylbenzamide is 1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 4th position and an ethylbenzamide group .


Physical And Chemical Properties Analysis

4-bromo-N-ethylbenzamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis of Novel Compounds

  • 4-Bromo-N-ethylbenzamide has been utilized in the synthesis of novel compounds like a CCR5 antagonist, which is significant for therapeutic applications (H. Bi, 2015).

Chromatographic Analysis

  • The compound has been studied in the context of reversed-phase liquid chromatographic retention, contributing to the understanding of chromatographic behaviors of similar compounds (P. Lehtonen, 1983).

Radical Scavenging Activity

  • Research on nitrogen-containing bromophenols, which include derivatives of 4-bromo-N-ethylbenzamide, has shown that these compounds possess potent scavenging activity against radicals, suggesting their potential as natural antioxidants (Ke-kai Li et al., 2012).

Synthesis of Metabolites

  • The compound has been used in the synthesis of specific metabolites, like those of the antipsychotic benzamide remoxipride, indicating its role in the study of drug metabolism (L. Gawell et al., 1989).

Catalysis and Chemical Reactions

  • 4-Bromo-N-ethylbenzamide plays a role in palladium-catalyzed regioselective direct arylation of heteroarenes, underlining its importance in synthetic chemistry (Lujun Chen et al., 2013).
  • The compound has also been used in catalyst-free P-C coupling reactions, showcasing its utility in green chemistry (Erzsébet Jablonkai et al., 2015).

Crystal Engineering

  • 4-Bromo-N-ethylbenzamide is involved in crystal engineering studies, particularly in the formation of molecular tapes and crystal structures (B. K. Saha et al., 2005).

Synthon Modularity

  • The compound is significant in the study of synthon modularity in cocrystals, an important aspect of crystal design and engineering (Srinu Tothadi et al., 2013).

Functionalized Initiators for Polymers

  • It has been used in the high-yield synthesis of functionalized alkoxyamine initiators, which are key in the production of well-controlled block copolymers (Y. Miura et al., 1999).

G Protein-Coupled Receptor Studies

  • 4-Bromo-N-ethylbenzamide derivatives are used in studying G protein-coupled receptors, crucial for understanding various physiological processes (D. Thimm et al., 2013).

Photosynthesis Inhibition

  • Studies have shown its derivatives to be inhibitors of photosynthetic electron transport, which has implications for understanding and manipulating photosynthetic pathways (K. Kráľová et al., 2013).

Synthesis and Biological Activity

  • The compound is pivotal in the synthesis of pyrrole and pyrrolidine compounds, which have shown antibacterial and antifungal activities (S. Mehta, 2013).

Biodistribution Studies

  • 4-Bromo-N-ethylbenzamide has been used in the synthesis of technetium-99m-labelled compounds for biodistribution studies in malignant melanoma diagnosis (P. Auzeloux et al., 1999).

Spectrochemical Analysis

  • The electron-transfer stopped-flow method utilizing 4-bromo-N, N-dimethylaniline cation radical has been validated for spectrochemical analysis, demonstrating the compound's utility in electrochemistry (M. Oyama et al., 2002).

Safety And Hazards

The safety data sheet (SDS) for 4-bromo-N-ethylbenzamide suggests that it should be handled with care to avoid exposure . In case of accidental exposure, appropriate first aid measures should be taken, including rinsing with water in case of eye or skin contact, and seeking medical attention if necessary .

properties

IUPAC Name

4-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKDGIMTQHLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398996
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethylbenzamide

CAS RN

41882-25-1
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Peters, R Fröhlich, ASF Boyd… - The Journal of Organic …, 2001 - ACS Publications
… 4-Bromo-N-ethylbenzamide. The compound was prepared by a modified literature … A solution of 4-bromo-N-ethylbenzamide (4.56 g, 20.0 mmol) and triethyloxonium tetrafluoroborate (…
Number of citations: 51 pubs.acs.org
GM Torres, M De La Higuera Macias… - The Journal of …, 2016 - ACS Publications
A palladium-catalyzed multicomponent method for the synthesis of β-lactams from imines, aryl halides, and CO has been developed. This transformation proceeds via two tandem …
Number of citations: 33 pubs.acs.org
J Ding, L Cao, J Wang, W Xue… - Journal of Chemical …, 2011 - journals.sagepub.com
Secondary or tertiary amides have been prepared directly from aryl, heteroaryl methyl ketones using an iodine– amine–NaOH system which afforded the expected products in good …
Number of citations: 2 journals.sagepub.com

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